4-Amino-2,2-dimethylbutanoic acid

Peptide Foldamer Design β-Hairpin Nucleation Conformational Analysis

Designing peptide foldamers or PROTAC linkers requires precise conformational control. Standard linear or γ3,3/γ4,4 isomers cannot replicate the unique steric and release properties of this γ2,2-dimethyl scaffold. - **Foldamer Design:** Actively disrupts β-hairpin formation vs. stabilizing isomers; enables programmed structural breaks. - **Safety-Catch Linkers:** Enables CAN-oxidized cyclative release under mild conditions - ideal for acid/base-sensitive targets. - **PROTAC Precursor:** High-hydrophilicity gem-dimethyl core (XLogP3 -2.2) for rigid alkyl/ether linkers. - **Salt Form Available:** HCl salt (CAS 153039-15-7) offers 2.5× solubility for cell-based assays.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 138146-22-2
Cat. No. B158233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,2-dimethylbutanoic acid
CAS138146-22-2
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(CCN)C(=O)O
InChIInChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
InChIKeySBEOMMHBZTWQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,2-dimethylbutanoic acid Overview


4-Amino-2,2-dimethylbutanoic acid (CAS 138146-22-2) is a non-proteinogenic γ-amino acid characterized by a quaternary carbon at the C2 position, featuring two geminal methyl groups [1]. This structural motif confers significant steric bulk and restricts conformational flexibility relative to the parent neurotransmitter γ-aminobutyric acid (GABA) [2]. The compound is primarily utilized as a constrained building block in peptide and foldamer design, a key component in oxidatively-activated safety-catch linkers for solid-phase synthesis, and as a precursor for alkyl/ether-based PROTAC linkers [3][4]. Its unique steric properties provide distinct conformational outcomes and reactivity profiles compared to other geminally substituted γ-amino acid isomers, which are critical for applications requiring precise control over molecular architecture and linker performance.

Why Generic Substitution Fails for 4-Amino-2,2-dimethylbutanoic acid


Substituting 4-amino-2,2-dimethylbutanoic acid with other geminally substituted γ-amino acids—such as its γ3,3 (4-amino-3,3-dimethylbutanoic acid) or γ4,4 (4-amino-4,4-dimethylbutanoic acid) isomers—or with other standard linker precursors is not feasible due to stark, quantifiable differences in conformational behavior, linker release kinetics, and physicochemical properties. Specifically, the unique placement of the geminal dimethyl groups at the C2 position (γ2,2) induces steric clashes that fundamentally alter peptide folding and structural outcomes in ways that other isomers do not [1]. Furthermore, the specific geometry of this γ2,2 backbone enables a unique cyclative release mechanism in safety-catch linkers, a feature not replicable with linear or differently branched analogs [2]. These distinct properties are not interchangeable and directly govern the success of applications ranging from foldamer design to solid-phase synthesis optimization.

Quantitative Evidence: 4-Amino-2,2-dimethylbutanoic acid vs Analogs


γ2,2 Disrupts β-Hairpin Formation

In a direct comparative study of geminally dimethyl-substituted γ-amino acids, insertion of γ2,2 (4-amino-2,2-dimethylbutanoic acid) at the (i+2) position of a model octapeptide failed to promote a well-registered β-hairpin, in contrast to the γ3,3 and γ4,4 isomers, which formed well-registered β-hairpins nucleated by αγ C12 turns [1]. This is attributed to unfavorable steric contacts caused by geminal disubstitution at the Cα carbon in γ2,2 [1].

Peptide Foldamer Design β-Hairpin Nucleation Conformational Analysis

Safety-Catch Linker: Cyclative Release on Solid Support

An N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system was developed as a new oxidatively-activated safety-catch linker, enabling controlled cleavage from solid support [1]. The release is triggered by CAN-promoted oxidative debenzylation of a tertiary N-benzylamine, followed by concomitant cyclization and release of alcohols and amines [1]. This mechanism is distinct from acid- or base-labile linkers, offering orthogonal compatibility and enabling on-support reaction monitoring and optimization [1].

Solid-Phase Synthesis Combinatorial Chemistry Linker Technology

Alkyl/Ether PROTAC Linker with Geminal Dimethyl Core

4-Boc-amino-2,2-dimethylbutyric acid, the Boc-protected derivative of the target compound, is commercially offered as an alkyl/ether-based PROTAC linker . Its rigid geminal dimethyl backbone provides a distinct spatial and conformational profile compared to the more common, flexible PEG-based linkers, potentially influencing ternary complex formation and degradation efficiency. While direct comparative degradation data are not available, the physicochemical property of XLogP3 = -2.2 indicates high hydrophilicity, differentiating it from more lipophilic alkyl linkers [1].

PROTAC Design Linker Chemistry Targeted Protein Degradation

Hydrochloride Salt Enhances Aqueous Solubility

For biological assays and aqueous formulations, the hydrochloride salt of 4-amino-2,2-dimethylbutanoic acid (CAS 153039-15-7) provides a quantifiable solubility advantage over the free base . Aqueous solubility of the hydrochloride salt is reported to be 2.5× higher than that of the free base, a critical factor for achieving required concentrations in in vitro studies .

Formulation In Vitro Assay Solubility Optimization

Application Scenarios for 4-Amino-2,2-dimethylbutanoic acid


Engineering β-Hairpin Disruption in Foldamers

When designing peptide foldamers where a deliberate disruption of a β-hairpin motif is required, 4-amino-2,2-dimethylbutanoic acid is the residue of choice. Unlike its γ3,3 and γ4,4 isomers, which stabilize β-hairpin conformations, the γ2,2 isomer actively prevents the formation of a well-registered β-hairpin due to unfavorable steric interactions at the Cα position [1]. This property allows researchers to program structural breaks or alternative folding patterns into synthetic peptides, a capability not achievable with other geminally substituted γ-amino acids.

Orthogonal Linker Cleavage in Solid-Phase Synthesis

This compound is a superior precursor for constructing oxidatively-activated safety-catch linkers. Its N-benzyl derivative enables an orthogonal cleavage mechanism via CAN-mediated oxidation and subsequent intramolecular cyclization, releasing the target molecule from the resin under mild, non-acidic and non-basic conditions [1]. This is essential for the synthesis of acid- or base-sensitive compounds, such as certain natural products, modified peptides, or complex drug-like molecules, and for applications in combinatorial chemistry where orthogonal deprotection strategies are paramount [1].

Hydrophilic, Conformationally-Restricted PROTAC Linker Synthesis

As a precursor to 4-Boc-amino-2,2-dimethylbutyric acid, this compound is instrumental in building a specific class of alkyl/ether PROTAC linkers characterized by a rigid geminal dimethyl core and high hydrophilicity (XLogP3 = -2.2) [1]. For PROTAC design, this scaffold offers a unique alternative to flexible PEG or straight-chain alkyl linkers, potentially optimizing the spatial arrangement of the target protein and E3 ligase ligands and improving the physicochemical properties of the degrader molecule [1][2].

High-Concentration Solution Preparation for In Vitro Assays

For in vitro studies requiring high aqueous concentrations of the compound, the hydrochloride salt form (CAS 153039-15-7) should be procured. This form provides a quantifiable 2.5× increase in aqueous solubility compared to the free base [1]. This enhancement is critical for avoiding precipitation artifacts in cell-based assays, enzymatic studies, and biophysical measurements, ensuring reliable and reproducible experimental data.

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